molecular formula C14H18O3 B8616820 Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B8616820
M. Wt: 234.29 g/mol
InChI Key: JFLBIJJMEVSLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by an indane ring substituted with a methoxy group at the 6-position and an ethyl acetate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of 6-methoxyindan-1-ylacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-Hydroxyindan-1-ylacetic acid.

    Reduction: 6-Methoxyindan-1-ylmethanol.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active indane derivative. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-2,3-dihydro-1H-inden-1-ylacetate
  • Ethyl 6-methoxy-1H-indene-1-ylacetate
  • Ethyl 6-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate

InChI

InChI=1S/C14H18O3/c1-3-17-14(15)8-11-5-4-10-6-7-12(16-2)9-13(10)11/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

JFLBIJJMEVSLDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(6-methoxy-indan-1-ylidene)-acetic acid ethyl ester (3.18 g, 14.5 mmol) was dissolved in MeOH (30 ml). A catalytic amount of 10% Pd/C was added and the reaction was stirred under an atmosphere of hydrogen (balloon) for 2 h. The reaction mixture was filtered through Celite to provide pure (6-methoxy-indan-1-yl)-acetic acid ethyl ester (2.98 g, 94%) as a clear oil. LCMS: 235.0 (M+1)+.
Name
(6-methoxy-indan-1-ylidene)-acetic acid ethyl ester
Quantity
3.18 g
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reactant
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30 mL
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solvent
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

Name
CCOC(=O)C=C1CCc2ccc(OC)cc21
Quantity
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reactant
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

To a suspension of 60% sodium hydride (1.84 g, 46.0 mmol) in THF (200 ml) was added dropwise, under ice-cooling, triethyl phosphonoacetate (10.3, g, 46.0 mmol). The mixture was stirred until the reaction mixture became a homogeneous solution. To the solution was added a suspension of 6-methoxy-1-indanone (7.10 g, 43.8 mmol) in THF (30 ml). The mixture was stirred for 2 hours at room temperature and for further 12 hours at 70° C. To the reaction mixture was added water, which was subjected to extraction with ethyl acetate. The extract solution was washed with brine, which was dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure. The concentrate was dissolved in ethanol (200 ml), to which was added 5% Pd-C (50% hydrous, 2.5 g). The mixture was stirred for 1.5 hours at 50° C. under hydrogen atmosphere. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure. The concentrate was purified by means of a silica gel column chromatography (hexane/ethyl acetate, 97:3→4:1) to give 6.55 g (yield 64%) of the above-titled compound as an oily product.
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
46 mmol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
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Quantity
30 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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